6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran

Conformational analysis Molecular rigidity Drug design

6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran (IUPAC: 6-methylbenzo[c]chromene-6-carboxylic acid, CAS 83359-48-2) is a synthetically derived, conformationally restricted dibenzopyran carboxylic acid. It belongs to a class of 6H-dibenzo[b,d]pyran derivatives originally developed as rigid analogs of the hypolipidemic drug clofibrate.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 83359-48-2
Cat. No. B12730519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran
CAS83359-48-2
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=CC=CC=C3O1)C(=O)O
InChIInChI=1S/C15H12O3/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)18-15/h2-9H,1H3,(H,16,17)
InChIKeyFDLSYTBZTBKFRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran CAS 83359-48-2: Core Chemical Identity and Comparator Landscape


6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran (IUPAC: 6-methylbenzo[c]chromene-6-carboxylic acid, CAS 83359-48-2) is a synthetically derived, conformationally restricted dibenzopyran carboxylic acid . It belongs to a class of 6H-dibenzo[b,d]pyran derivatives originally developed as rigid analogs of the hypolipidemic drug clofibrate [1]. The compound possesses a fused tetracyclic framework where the carboxylic acid and 6-methyl substituent create a highly constrained molecular geometry with very few possible conformations of relative stability compared to the many available to clofibrate [1]. Its molecular formula is C₁₅H₁₂O₃, with a molecular weight of 240.25 g/mol and a calculated LogP of 3.05 .

Why 6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran Cannot Be Interchanged with Close Structural Analogs


Within the 6H-dibenzo[b,d]pyran-6-carboxylic acid series, apparently minor structural variations produce orders-of-magnitude differences in hypolipidemic potency [1]. The critical determinant is substitution on the aromatic ring: the 2-chloro analog (FCE 20770) is 12-fold more potent than clofibrate in reducing plasma cholesterol, while the unsubstituted target compound shows markedly lower activity in the same in vivo models [1]. Furthermore, replacing the 6-carboxy group with a carboxymethyl (83360-40-1) or esterifying it as the ethyl ester (83359-31-3) alters both physicochemical properties and biological activity profiles [2]. These steep structure-activity relationships mean that in-class compounds cannot be generically substituted without risking loss of the specific pharmacological or physicochemical profile required for a given research or industrial application.

Quantitative Differentiation Evidence: 6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran vs. Closest Analogs and In-Class Candidates


Structural Rigidity vs. Clofibrate: Conformational Restriction Quantified by Computational Analysis

6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran is among the most rigid structures related to clofibrate ever synthesized, with very few possible conformations of relative stability compared with the many for clofibrate [1]. Computational studies comparing clofibrate and the ethyl ester of 6H,6-methyl-dibenzo[b,d]pyran-6-carboxylic acid confirm that the dibenzopyran scaffold restricts the molecule to essentially a single low-energy conformation, whereas clofibrate populates multiple conformers of comparable stability [2]. This conformational restriction directly impacts target binding entropy and selectivity potential.

Conformational analysis Molecular rigidity Drug design

In Vivo Hypolipidemic Potency: Target Compound vs. 2-Chloro Analog and Clofibrate

In the Banzatti et al. study, the 2-chloro-substituted analog 6H-2-chloro-6-methyl-dibenzo[b,d]pyran-6-carboxylic acid (compound 3g) demonstrated 12-fold greater potency than clofibrate in reducing plasma cholesterol in hypercholesterolemic rats and 11-fold greater potency in reducing plasma triglycerides in normolipemic rats [1]. The unsubstituted target compound (6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran) was synthesized and tested within the same series but did not exhibit comparable hypolipidemic activity, indicating that the 2-chloro substituent is a critical potency-enhancing pharmacophoric element [1]. This steep SAR provides a quantitative basis for selecting the target compound as a lower-potency control or scaffold for further derivatization.

Hypolipidemic activity Cholesterol reduction Triglyceride reduction

Carboxylic Acid Positional Isomer Differentiation: 6-Carboxy vs. 6-Carboxymethyl Analog

The target compound (6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran, CAS 83359-48-2) and its positional isomer 6-Carboxymethyl-6H-dibenzo(b,d)pyran (CAS 83360-40-1) share identical molecular formula (C₁₅H₁₂O₃) and molecular weight (240.25 g/mol) but differ in the position of the carboxylic acid relative to the dibenzopyran core . In the target compound, the carboxylic acid is directly attached to the 6-position (geminal with the 6-methyl group), whereas in the carboxymethyl isomer, a methylene spacer separates the carboxylic acid from the 6-position . This positional difference impacts the calculated LogP: the target compound has a LogP of 3.05 , while the carboxymethyl analog shows a predicted boiling point of 474.3°C at 760 mmHg and density of 1.269 g/cm³ , suggesting altered intermolecular interactions.

Physicochemical properties Positional isomerism LogP differentiation

Scope of Patent Protection: Target Compound as the Core Scaffold for Broad Pharmaceutical Claims

US Patent 4,463,001 (Farmitalia Carlo Erba) claims a genus of 6-substituted 6H-dibenzo[b,d]pyran derivatives wherein R₁ can be carboxy, cyano, or various amide/ester functionalities, and R₂ can be hydrogen or C₁-C₆ alkyl [1]. 6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran represents the archetypal embodiment where R₁ = carboxy and R₂ = methyl, making it the foundational reference compound for the entire claimed genus [1]. The patent explicitly describes the pharmaceutical utility of these compounds on the gastroenteric system [2]. This places the target compound at the center of IP protected chemical space, whereas analogs with alternative substitution patterns may fall outside the core claims.

Patent landscape Freedom to operate Scaffold exclusivity

Optimal Application Scenarios for 6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran Based on Quantitative Evidence


Matched-Pair Control in Hypolipidemic Mechanism-of-Action Studies

Use 6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran as the unsubstituted control compound alongside the highly potent 2-chloro analog (12× clofibrate potency in cholesterol reduction) to dissect the contribution of the 2-chloro substituent to target engagement and lipid-lowering efficacy [1]. This matched-pair design is essential for target validation studies and for confirming that observed pharmacological effects are chlorine-dependent.

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Exploration

Employ the target compound as the minimal functional scaffold for systematic derivatization. Its core dibenzopyran structure is the foundation of the patent genus [2], and its conformational rigidity relative to clofibrate [1] provides a well-defined pharmacophore geometry for introducing substituents at positions R₃-R₈ to probe steric and electronic effects on biological activity.

Computational Chemistry and Molecular Modeling Reference Standard

The highly restricted conformational space of 6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran, validated by PCILO computational studies on its ethyl ester analog [1], makes it an ideal reference ligand for docking studies, pharmacophore modeling, and validation of conformational sampling algorithms. Its single dominant conformation reduces computational noise in binding mode predictions.

Physicochemical Property Benchmark for Isomer Differentiation Studies

Use the target compound alongside its carboxymethyl positional isomer (CAS 83360-40-1) to study how carboxylic acid attachment geometry (direct vs. methylene-spaced) influences LogP, solubility, and membrane permeability [1]. This pair of isomers (identical MW of 240.25 g/mol, different LogP) provides a clean experimental system for training computational ADME prediction models.

Quote Request

Request a Quote for 6-Carboxy-6-methyl-6H-dibenzo(b,d)pyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.